1,2,3,4,6,9-Hexachlorodibenzo-P-dioxin
Overview
Description
1,2,3,4,6,9-Hexachlorodibenzo-P-dioxin is a chlorinated dibenzo-p-dioxin isomerThese compounds are known for their stability and resistance to environmental degradation, making them significant environmental contaminants .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,6,9-Hexachlorodibenzo-P-dioxin can be synthesized through various chlorination processes involving dibenzo-p-dioxin. The chlorination typically occurs under controlled conditions using chlorine gas or other chlorinating agents. The reaction is carried out in the presence of a catalyst, often at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of dibenzo-p-dioxin in large-scale reactors. The process is carefully monitored to control the degree of chlorination and to minimize the formation of unwanted by-products. High-resolution gas chromatography and mass spectrometry are used to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,6,9-Hexachlorodibenzo-P-dioxin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of more chlorinated derivatives.
Reduction: Reduction reactions can convert it into less chlorinated forms or even dechlorinated products.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic reagents such as sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Higher chlorinated dibenzo-p-dioxins.
Reduction: Lower chlorinated dibenzo-p-dioxins or dechlorinated dibenzo-p-dioxins.
Substitution: Various substituted dibenzo-p-dioxins depending on the nucleophile used.
Scientific Research Applications
1,2,3,4,6,9-Hexachlorodibenzo-P-dioxin has several applications in scientific research:
Chemistry: Used as a reference compound in the study of polychlorinated dibenzo-p-dioxins and their environmental impact.
Biology: Investigated for its toxicological effects on living organisms, particularly its role in disrupting endocrine functions.
Medicine: Studied for its potential role in causing diseases such as cancer and its mechanisms of toxicity.
Mechanism of Action
1,2,3,4,6,9-Hexachlorodibenzo-P-dioxin exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound translocates to the nucleus, where it influences the expression of various genes involved in xenobiotic metabolism. This leads to the activation of phase I and phase II detoxification enzymes, such as cytochrome P450 enzymes, which mediate the compound’s biochemical and toxic effects .
Comparison with Similar Compounds
- 1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin
- 1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin
- 1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin
- 1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin
- 1,2,3,4,5,6,7,8-Octachlorodibenzo-P-dioxin
Uniqueness: 1,2,3,4,6,9-Hexachlorodibenzo-P-dioxin is unique due to its specific chlorination pattern, which influences its chemical properties and biological activity. Compared to other hexachlorodibenzo-p-dioxins, it has distinct toxicological profiles and environmental persistence .
Properties
IUPAC Name |
1,2,3,4,6,9-hexachlorodibenzo-p-dioxin | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O2/c13-3-1-2-4(14)10-9(3)19-11-7(17)5(15)6(16)8(18)12(11)20-10/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYXCMRDCOVQLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074065 | |
Record name | 1,2,3,4,6,9-Hexachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58200-68-3 | |
Record name | 1,2,3,4,6,9-Hexachlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,6,9-Hexachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,6,9-HEXACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLJ7IV207P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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